molecular formula C20H21NO4S B1141987 Fmoc-D-Met-OH CAS No. 112833-40-6

Fmoc-D-Met-OH

Cat. No.: B1141987
CAS No.: 112833-40-6
M. Wt: 371.45
InChI Key:
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Description

Fmoc-D-Met-OH, also known as N-α-Fmoc-D-methionine, is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C20H21NO4S and a molecular weight of 371.45 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Met-OH is typically synthesized through the protection of the amino group of D-methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting D-methionine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Met-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of Fmoc-D-Met-OH involves the protection of the amino group in D-methionine during peptide synthesis. The Fmoc group forms a stable carbamate with the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed using bases like piperidine, which triggers β-elimination of the carbamate, releasing the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Met-OH is unique due to its specific use of D-methionine, which can introduce chirality into peptides and proteins, providing a tool for studying stereochemistry and protein folding. Its sulfur-containing side chain also allows for specific chemical modifications and interactions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426316
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-40-6
Record name D-FMOC-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112883-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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